molecular formula C10H12O7 B1582892 Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate CAS No. 6270-57-1

Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

Cat. No. B1582892
CAS RN: 6270-57-1
M. Wt: 244.2 g/mol
InChI Key: JGCMPUKYPRCPRE-UHFFFAOYSA-N
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Description

Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (DDFD) is an important organic compound that has been studied for its potential applications in various scientific research fields. DDFD is a cyclic diester of furan and is a colorless, crystalline solid with a melting point of about 140°C. It is a versatile compound that has been used in the synthesis of various organic compounds, in the synthesis of novel catalysts, and in the development of new materials for various applications. In addition, DDFD has also been studied for its potential applications in biochemistry and physiology.

Scientific Research Applications

1. Application in Polymer Science

  • Summary of the Application: Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate is used in the synthesis of bio-based polyamide (bio-PA). This is a type of plastic with good comprehensive properties, including mechanical properties, heat resistance, wear resistance, chemical resistance, and easy processing .
  • Methods of Application: The bio-PA was synthesized from dimethyl furan-2,5-dicarboxylate and 1,3-cyclohexanedimethanamine by melt polymerization . The properties of bio-PA were analyzed by Fourier transform infrared spectrometer (FTIR), nuclear magnetic resonance (NMR), differential scanning calorimetry (DSC), X-ray diffraction (XRD), and thermal gravimetric analysis (TGA) .
  • Results or Outcomes: The bio-PA presents a high glass transition temperature (Tg) from 150 °C to 180 °C and poor crystallization due to the asymmetric rigid structure of cyclohexane and furan . Its molecular weight is low, ascribing to the large steric hindrance from cyclohexane and furan, and the side reaction of N-methylation and decarboxylation .

2. Synthesis of 3,4-dihydroxy-2,5-bis- (2’-(4’ - substituted- oxazolinyl)) furans

  • Summary of the Application: Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate is used in the synthesis of 3,4-dihydroxy-2,5-bis- (2’-(4’ - substituted- oxazolinyl)) furans .
  • Methods of Application: The furans were synthesized from 3,4-dihydroxyfuran-2,5-dicarboxylic acid or its dimethyl ester with chiral β-amino alcohol via a one-step process . Their chemical structures were determined by 1H NMR, IR, MS, and elemental analysis .
  • Results or Outcomes: The furans were synthesized at 90%-94% yields .

3. Synthesis of 5-Hydroxymethylfurfural

  • Summary of the Application: Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate can be used in the synthesis of 5-hydroxymethylfurfural .
  • Methods of Application: It has been synthesized by the reaction of 5-hydroxymethylfurfural with ethyl esters and phosphotungstic acid .
  • Results or Outcomes: The product, 5-hydroxymethylfurfural, can be used as organic synthesis intermediates and pharmaceutical intermediates, mainly used in laboratory research and development processes and chemical production processes .

4. Aromatic Biobased Building Block

  • Summary of the Application: Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate can be used as an aromatic biobased building block .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

5. Synthesis of 5-Hydroxymethylfurfural

  • Summary of the Application: Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate can be used in the synthesis of 5-hydroxymethylfurfural .
  • Methods of Application: It has been synthesized by the reaction of 5-hydroxymethylfurfural with ethyl esters and phosphotungstic acid .
  • Results or Outcomes: The product, 5-hydroxymethylfurfural, can be used as organic synthesis intermediates and pharmaceutical intermediates, mainly used in laboratory research and development processes and chemical production processes .

6. Aromatic Biobased Building Block

  • Summary of the Application: Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate can be used as an aromatic biobased building block .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

properties

IUPAC Name

diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O7/c1-3-15-9(13)7-5(11)6(12)8(17-7)10(14)16-4-2/h11-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCMPUKYPRCPRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(O1)C(=O)OCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284092
Record name Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

CAS RN

6270-57-1
Record name 6270-57-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35562
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Wang, D Deng, H Yan, X Sun… - 2016 International Forum …, 2016 - atlantis-press.com
A new synthetic approach to synthesize 2, 3-dimethyl-2, 3-dihydrofuro [3, 4-b][1, 4] dioxine-5, 7-dicarboxylic acid from a common precursor diglycolic acid was reported. Starting from the …
Number of citations: 0 www.atlantis-press.com
DD Deng, LP Wang, HW Yan, XX Sun… - IOP Conference Series …, 2017 - iopscience.iop.org
As a class of important conjugated polymers, electroluminescent material of polyfuran possess a lot of merits, including good stability, structure is easy to be modified and controllable …
Number of citations: 4 iopscience.iop.org
XX Sun, YC Li, L Li, Y Hu - Advanced Materials Research, 2012 - Trans Tech Publ
A synthetic approach to synthesize 3,4-ethylenedioxyfuran from a common precursor Diglycolic acid is reported. Starting from ethylene diglycol, a six-step synthesis afforded EDOF in 10…
Number of citations: 0 www.scientific.net

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